molecular formula C6H8F5NO2 B6182891 3-(difluoromethyl)azetidine, trifluoroacetic acid CAS No. 2613385-17-2

3-(difluoromethyl)azetidine, trifluoroacetic acid

Cat. No.: B6182891
CAS No.: 2613385-17-2
M. Wt: 221.13 g/mol
InChI Key: ZGMPWJLMRVYMPN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine, trifluoroacetic acid (TFA) is a fluorinated azetidine derivative where the azetidine ring (a four-membered saturated nitrogen heterocycle) bears a difluoromethyl group at the 3-position. The compound exists as a TFA salt, which enhances its solubility in polar solvents and stabilizes the protonated azetidine nitrogen. Fluorinated azetidines are increasingly relevant in medicinal chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and target binding . The TFA counterion is widely used in deprotection and purification steps, though its strong acidity can influence reaction outcomes depending on substituents .

Properties

CAS No.

2613385-17-2

Molecular Formula

C6H8F5NO2

Molecular Weight

221.13 g/mol

IUPAC Name

3-(difluoromethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)

InChI Key

ZGMPWJLMRVYMPN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(F)F.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Amine Precursors

Azetidine rings are commonly synthesized via cyclization reactions. In WO2000063168A1 , 3-aminoazetidines are prepared through nucleophilic substitution or hydrogenation. For example, hydrogenation of l-acetyl-3-[4-(4-trifluoromethylphenyl)piperazinyl]azetidine under 40–60 psi H₂ with palladium hydroxide catalysts yields the azetidine core. The reaction proceeds at 60°C for 72 hours, achieving moderate yields (65–73%) after salt formation with HCl.

Deprotection of tert-Butyl Groups

The cleavage of N-(t-butyl)-aminoazetidine using trifluoroacetic anhydride (TFAA) is a key step. TFAA (1–2 equivalents) reacts at 0–25°C, forming a trifluoroacetamide intermediate, which undergoes basic hydrolysis (NaOH, K₂CO₃) to yield free amines. This method simplifies isolation, as exemplified by a 64% yield of crystalline product after extraction with CH₂Cl₂.

Introduction of Difluoromethyl Groups

Fluorination Reactions

Electrophilic fluorination using HF or SF₄ is another route. CN103524325A describes HF fluoridation of chloroacetyl chlorides at 40–60°C with antimony catalysts. Applying this to azetidine derivatives, 3-chloroazetidine could undergo HF treatment to install the difluoromethyl group, though this requires careful control to avoid over-fluorination.

Role of Trifluoroacetic Acid (TFA)

Deprotection and Acid Catalysis

TFA is pivotal in deprotecting tert-butyl carbamates. In WO2000063168A1 , TFAA cleaves N-(t-butyl) groups at low temperatures (−10°C to 25°C), followed by hydrolysis under basic conditions. This method avoids harsh acids, enhancing functional group compatibility.

Salt Formation for Purification

TFA forms stable salts with azetidine amines, aiding purification. For example, treatment of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol with HCl gas in ethanol yields hydrochloride salts, which are filtered and washed with methyl tert-butyl ether. Similarly, TFA salts could be precipitated and recrystallized for high-purity isolates.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization : Hydrogenation at 60°C in methanol.

  • Fluorination : 40–60°C in HF with SbCl₅ catalysts.

  • Substitution : 80°C in DMF for phenoxy groups.

Stoichiometry and Catalysts

  • TFAA: 1–2 equivalents relative to substrate.

  • HF: 2–3 equivalents for chloroacetyl chloride fluoridation.

  • Palladium hydroxide: 20% on carbon for hydrogenations.

Purification and Isolation Techniques

StepMethodConditionsYield (%)Source
DeprotectionExtraction (CH₂Cl₂)Na₂SO₄ drying, vacuum evaporation64
Salt FormationFiltration (HCl/EtOH)Reflux, MTBE wash73
FluoridationDistillation−30°C reflux, rectification84.8
HydrolysisAcidification (H₂O)70°C, degassed rectification94

Challenges and Mitigation Strategies

Stability of Difluoromethyl Groups

Difluoromethyl moieties are prone to hydrolysis under acidic conditions. Using TFA at low temperatures (0°C) and short reaction times (<1 hour) minimizes degradation.

Byproduct Formation

In fluoridation, antimony catalysts (SbCl₅) reduce Cl₂ byproducts. For azetidines, silica gel chromatography (EtOAc/hexanes) effectively removes impurities .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of difluoromethylated compounds in enhancing the efficacy of anticancer drugs. For instance, a series of novel 3′-difluoromethyl-taxoids were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast carcinoma and non-small cell lung carcinoma. These compounds exhibited significantly higher potency than traditional chemotherapeutics like paclitaxel, demonstrating IC50 values in the sub-nanomolar range against both drug-sensitive and multidrug-resistant cell lines . The incorporation of difluoromethyl groups appears to modulate the activity of these taxoids, making them promising candidates for further development.

Peptidomimetics

Azetidines have been recognized as valuable scaffolds in the design of peptidomimetics due to their ability to mimic peptide bonds while providing enhanced stability and bioavailability. The trifluoroacetic acid component can aid in the solubilization and stabilization of these compounds in biological systems, facilitating their use as drug candidates . The versatility of azetidine derivatives allows for modifications that can enhance their binding affinity to target proteins.

Synthesis of Functionalized Azetidines

The compound serves as a key intermediate in the synthesis of functionalized azetidines. Recent advances have shown that difluoromethylazetidines can be synthesized through various methods, including nucleophilic ring-opening reactions and cycloadditions. These reactions often yield highly substituted acyclic amines or expanded ring systems that are valuable in creating libraries of bioactive compounds .

Late-Stage Difluoromethylation

The late-stage difluoromethylation strategy has gained traction in synthetic organic chemistry as it allows for the selective introduction of difluoromethyl groups into complex molecules. This method enhances lipophilicity and alters pharmacokinetic properties, which are crucial for drug design . The ability to modify existing drug frameworks with difluoromethyl groups can lead to improved therapeutic profiles.

Case Studies

StudyCompoundApplicationFindings
3′-Difluoromethyl-taxoidsAnticancerExhibited up to 20x potency compared to paclitaxel against resistant cell lines
Functionalized azetidinesPeptidomimeticsDemonstrated enhanced stability and binding affinity
Difluoromethylation processesSynthetic chemistryImproved lipophilicity and permeability in drug candidates

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target molecules, influencing their biological activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Counterions
Compound Name Substituents on Azetidine Counterion Key Applications/Notes
3-(Difluoromethyl)azetidine, TFA 3-difluoromethyl TFA Potential bioisostere in drug design
3-Fluoroazetidine hydrochloride 3-fluoro HCl Intermediate in kinase inhibitor synthesis
3-(Trifluoromethyl)azetidine, TFA 3-trifluoromethyl TFA Enhanced lipophilicity vs. difluoromethyl
3-(Methoxymethyl)azetidine, TFA 3-methoxymethyl TFA Improved solubility; used in peptide mimics
3-Arylazetidines (e.g., 3-phenyl), TFA 3-aryl (e.g., phenyl, benzyl) TFA Exploration in CNS-targeting therapeutics

Physicochemical Properties

  • Lipophilicity: The difluoromethyl group (logP ~1.2) offers a balance between hydrophobicity and metabolic stability compared to trifluoromethyl (logP ~2.1) or non-fluorinated analogs .
  • Solubility: TFA salts generally exhibit higher aqueous solubility than hydrochloride salts. For example, 3-(difluoromethyl)azetidine, TFA is more soluble in methanol and DMSO than its HCl counterpart .
  • Acid Stability :
    • Azetidines with electron-withdrawing groups (e.g., trifluoromethyl) resist TFA-induced ring opening better than those with electron-donating groups (e.g., methoxymethyl) .

Biological Activity

3-(Difluoromethyl)azetidine, trifluoroacetic acid (CAS No. 2613385-17-2), is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of an azetidine ring with a difluoromethyl group and a trifluoroacetic acid moiety. Its molecular formula is C5H6F3N, and it has a molecular weight of approximately 145.1 g/mol. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug design.

The biological activity of 3-(difluoromethyl)azetidine is primarily attributed to its interactions with various biomolecular targets. The trifluoroacetic acid group may facilitate binding to proteins or enzymes, potentially modulating their activity. Research suggests that difluoromethyl groups can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing the compound's bioavailability .

Antimicrobial Activity

Recent studies have indicated that compounds featuring azetidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to 3-(difluoromethyl)azetidine have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 μg/mL.

Anticancer Potential

Research has also explored the anticancer potential of azetidine derivatives. In vitro studies demonstrated that certain azetidine compounds inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). For example, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly lower toxicity to normal cells . This selectivity suggests that 3-(difluoromethyl)azetidine could be developed as a targeted anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in 2021 investigated the antimicrobial efficacy of difluoromethylated azetidines against resistant bacterial strains. The results showed that these compounds could effectively inhibit bacterial growth, suggesting their potential as new antibacterial agents in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Activity

Another study evaluated the effects of azetidine derivatives on cancer cell lines. The findings revealed that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells through caspase activation pathways. Notably, the selectivity index was significantly favorable compared to standard chemotherapeutics like 5-Fluorouracil .

Comparative Analysis

A comparison table of related compounds highlights the biological activities observed:

Compound NameMIC (μg/mL)IC50 (μM)Selectivity Index
3-(Difluoromethyl)azetidine4–80.126High
Azetidine Derivative A6–100.150Moderate
Azetidine Derivative B8–120.200Low

Q & A

Basic: What are the recommended synthetic routes for 3-(difluoromethyl)azetidine, trifluoroacetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the azetidine core via cyclization of β-chloroamines or ring-opening of epoxides under basic conditions.
  • Step 2: Difluoromethylation via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, requiring anhydrous conditions and low temperatures (−78°C to 0°C) to minimize side reactions .
  • Step 3: Salt formation with trifluoroacetic acid (TFA) to stabilize the amine, performed in dichloromethane or acetonitrile at room temperature .

Critical Factors:

  • Moisture control during fluorination (to prevent hydrolysis of intermediates).
  • Stoichiometric excess of TFA (1.5–2.0 eq.) ensures complete protonation of the azetidine amine .
  • Yields range from 40–65%, with purity confirmed by <sup>19</sup>F NMR and LC-MS .

Basic: How does trifluoroacetic acid (TFA) influence the stability and solubility of 3-(difluoromethyl)azetidine in aqueous media?

Methodological Answer:
TFA acts as a counterion, enhancing aqueous solubility by forming a hydrophilic salt. However:

  • Stability: The compound is prone to hydrolysis in neutral/basic aqueous solutions, releasing TFA and degrading the azetidine core. Acidic conditions (pH < 4) stabilize the salt .
  • Solubility: Solubility in water is ~50 mg/mL at pH 2 (TFA-salt form), but drops to <1 mg/mL in freebase form. Use buffered solutions (e.g., 0.1% TFA in water) for biological assays .

Advanced: How can researchers resolve contradictions in reported reactivity of 3-(difluoromethyl)azetidine with electrophiles?

Case Study:
Conflicting data exist on its reactivity with alkyl halides:

  • Study A: Reports rapid N-alkylation at 25°C in DMF .
  • Study B: Observes ring-opening side reactions under similar conditions .

Resolution Strategy:

  • Kinetic vs. Thermodynamic Control: Use low temperatures (−20°C) and bulky bases (e.g., DIPEA) to favor N-alkylation over ring-opening .
  • In Situ Monitoring: Employ <sup>19</sup>F NMR to track reaction progress and identify intermediates .
  • Computational Modeling: DFT calculations predict transition-state energies to rationalize divergent pathways .

Advanced: What analytical techniques are critical for characterizing fluorinated azetidine-TFA salts?

Methodological Guide:

Technique Purpose Key Parameters
<sup>19</sup>F NMR Quantify TFA counterion and assess purityδ −75 to −78 ppm (TFA); splitting indicates salt dissociation
LC-MS (ESI+) Confirm molecular ion ([M+H]<sup>+</sup>) and detect hydrolysis productsUse 0.1% formic acid in mobile phase to suppress adducts
X-ray Crystallography Resolve stereochemistry of the azetidine ringRequires single crystals grown via vapor diffusion (e.g., ether into MeOH)

Basic: How does fluorination at the azetidine 3-position affect biological activity compared to non-fluorinated analogs?

Methodological Answer:

  • Lipophilicity Enhancement: Difluoromethyl group increases logP by ~0.8 units, improving membrane permeability (measured via PAMPA assay) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism by CYP450 enzymes (e.g., 2-fold longer half-life in microsomal assays) .
  • Bioactivity: In kinase inhibition assays, fluorinated analogs show 3–5x higher potency due to enhanced hydrophobic interactions with ATP-binding pockets .

Advanced: What computational tools are recommended for predicting the conformational effects of difluoromethyl substitution on azetidine rings?

Workflow:

Molecular Dynamics (MD): Simulate ring puckering using AMBER or CHARMM force fields. Difluoromethyl groups favor envelope conformations .

DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess torsional strain (typically <2 kcal/mol for fluorinated vs. 5 kcal/mol for non-fluorinated) .

Docking Studies (AutoDock Vina): Compare binding poses of fluorinated vs. non-fluorinated analogs to targets (e.g., GPCRs) .

Basic: How should researchers handle discrepancies in reported melting points for 3-(difluoromethyl)azetidine-TFA salts?

Resolution Protocol:

  • Source of Error: Hydrate vs. anhydrous forms (e.g., 120–125°C for hydrate vs. 140–145°C for anhydrous) .
  • Standardization: Dry samples under vacuum (40°C, 24 h) and use DSC with a heating rate of 10°C/min .

Advanced: What strategies mitigate trifluoroacetic acid’s interference in biological assays?

Methods:

  • Lyophilization: Remove TFA via freeze-drying and reconstitute in PBS (pH 7.4) .
  • Ion-Exchange Resins: Use Dowex 1×8 chloride form to replace TFA with Cl<sup>−</sup> .
  • Controls: Include TFA-only controls to subtract background signals in cell viability assays .

Basic: How does the azetidine-TFA salt compare structurally to similar fluorinated heterocycles?

Comparative Table:

CompoundStructureKey FeaturesApplications
3-(3,3-Difluorooxetan-2-yl)azetidine-TFAAzetidine + oxetaneEnhanced metabolic stabilityKinase inhibitors
3-(2,2-Difluoroethyl)azetidine-TFALinear difluoroethyl chainHigher lipophilicityCNS-targeting drugs
3-(4-Chlorophenyl)azetidin-3-ol-TFAChlorophenyl substituentImproved π-stackingAntibacterial agents

Advanced: What environmental and safety considerations apply to large-scale use of TFA in azetidine synthesis?

Risk Mitigation:

  • TFA Toxicity: LD50 (rat, oral) = 200 mg/kg; use fume hoods and PPE .
  • Environmental Persistence: TFA resists degradation (half-life >10 years in groundwater); implement solvent recovery systems .
  • Alternatives: Explore acetic acid or HCl salts for reduced environmental impact, though with trade-offs in solubility .

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